

(4-tert-Butylphenyl)difluoroacetic acid structure

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Compound of Interest

Compound Name: (4-tert-Butylphenyl)difluoroacetic acid

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An In-depth Technical Guide to **(4-tert-Butylphenyl)difluoroacetic acid**: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **(4-tert-butylphenyl)difluoroacetic acid**, a fluorinated organic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into the molecule's structural attributes, its physicochemical properties, a robust methodology for its synthesis and characterization, and the scientific rationale for its potential applications in modern therapeutics.

The Strategic Role of Organofluorine Compounds in Drug Design

The intentional introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery.^[1] Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the unique and advantageous properties that fluorine imparts.^[2] The carbon-fluorine (C-F) bond is the strongest in organic chemistry, which often enhances the metabolic stability of drug candidates by making them less susceptible to enzymatic degradation.^[3]

Furthermore, fluorine's high electronegativity (3.98 on the Pauling scale) profoundly influences the electronic distribution within a molecule.^[4] This can alter the acidity or basicity (pKa) of nearby functional groups, modify dipole moments, and ultimately change the compound's

reactivity and binding affinity to biological targets.[2] Specifically, the α,α -difluoroacetic acid moiety is a valuable pharmacophore. The two fluorine atoms on the alpha-carbon create a strong electron-withdrawing effect, significantly increasing the acidity of the carboxylic acid group compared to its non-fluorinated analogues.[5] This modulation of pKa can be critical for optimizing a drug's solubility, cell permeability, and target engagement.

(4-tert-Butylphenyl)difluoroacetic acid combines this potent acidic head with a lipophilic tail, creating a molecule with a fascinating property profile for systematic investigation.

Molecular Architecture and Physicochemical Profile

The structure of **(4-tert-Butylphenyl)difluoroacetic acid**, CAS Number 1027514-14-2, is characterized by two key functional domains: the aromatic lipophilic region and the polar acidic region.[6][7]

- **The (4-tert-Butylphenyl) Group:** This bulky, non-polar moiety serves as the molecule's lipophilic anchor. The tert-butyl group provides significant steric hindrance, which can influence how the molecule fits into a receptor's binding pocket and can shield it from certain metabolic enzymes. Its primary contribution is to increase lipophilicity, which enhances the rates of absorption and transport of drugs in vivo.[4]
- **The Difluoroacetic Acid Group:** As discussed, the geminal difluoride arrangement is a powerful electron-withdrawing group. This makes the carboxylic proton significantly more acidic than in the parent (4-tert-Butylphenyl)acetic acid.[5] This functional group can act as a hydrogen bond donor and acceptor, critical for interactions with biological targets.

These two components create an amphiphilic molecule with distinct properties that can be exploited in drug design.

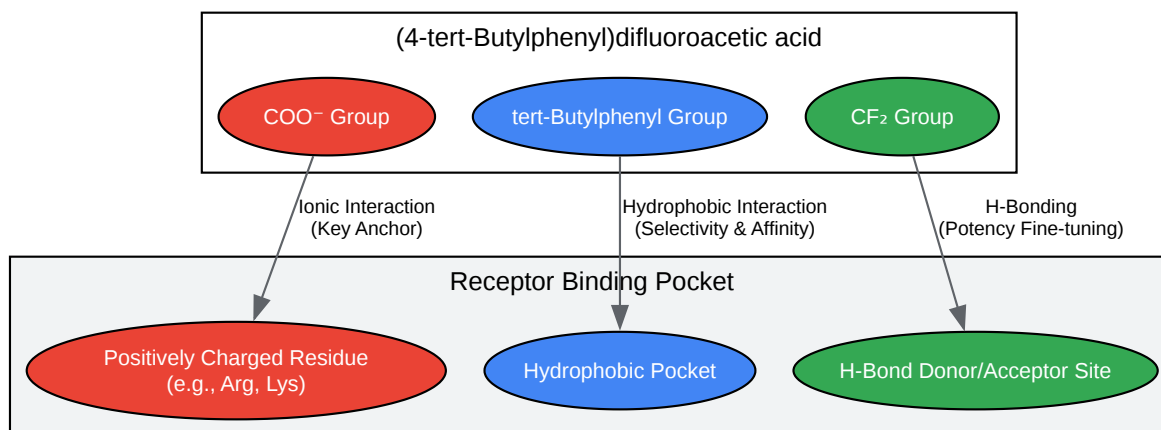
Table 1: Physicochemical Properties of (4-tert-Butylphenyl)difluoroacetic acid

Property	Value	Source
CAS Number	1027514-14-2	[6],[7]
Molecular Formula	C ₁₂ H ₁₄ F ₂ O ₂	[8]
Molecular Weight	228.24 g/mol	[8]
Appearance	White to off-white solid (predicted)	General Observation
pKa	~1.33 (estimated based on difluoroacetic acid)	[9]
Solubility	Soluble in organic solvents (e.g., DCM, EtOAc, MeOH)	[10]

Synthesis and Purification Workflow

While numerous methods exist for the synthesis of α,α -difluoroaryl-acetic acids, a definitive, published protocol for this specific molecule is not readily available.[11] Therefore, we present a robust, logical, and experimentally sound hypothetical synthesis based on established organofluorine chemistry principles. The proposed pathway begins with the commercially available (4-tert-butylphenyl)acetic acid.

Diagram 1: Proposed Synthesis Pathway



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